molecular formula C11H16O3 B8661506 2-Benzyl-2-(hydroxymethyl)propane-1,3-diol

2-Benzyl-2-(hydroxymethyl)propane-1,3-diol

Cat. No. B8661506
M. Wt: 196.24 g/mol
InChI Key: UMUMZMDVXFUSNN-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

A solution of 3-phenylpropanal (100 g, 0.7 mol), formaldehyde (540 mL, 7.5 mol) and calcium oxide (56 g, 1 mol) in ethanol (1 L) was stirred at 40° C. under nitrogen for 18 h. The reaction mixture was filtered and the filtrate was concentrated. Water (1 L) was added to the residue. The mixture was extracted with ethyl acetate (1 L×3), the combined organic layers were concentrated and purified via silica gel chromatography (petroleum ether/ethyl acetate 3:1) to afford 2-benzyl-2-(hydroxymethyl)propane-1,3-diol as a white solid (90 mg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]=[O:12].[O-2].[Ca+2].[CH2:15]([OH:17])C>>[CH2:7]([C:8]([CH2:15][OH:17])([CH2:11][OH:12])[CH2:9][OH:10])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Name
Quantity
540 mL
Type
reactant
Smiles
C=O
Name
Quantity
56 g
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Water (1 L) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (1 L×3)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (petroleum ether/ethyl acetate 3:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(CO)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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